molecular formula C18H17N3O2S2 B2454842 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2188279-33-4

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2454842
CAS No.: 2188279-33-4
M. Wt: 371.47
InChI Key: YHWMKXWADBAFFX-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic small molecule recognized in scientific research for its potent inhibitory activity against specific receptor tyrosine kinases, most notably the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) pathways. The compound functions by competitively binding to the ATP-binding site of these kinases, thereby blocking their phosphorylation and subsequent downstream signaling cascades that are critical for cellular processes such as proliferation, migration, and survival. This dual inhibitory profile makes it a valuable chemical probe for investigating the intricate roles of c-Met and VEGFR2 in oncogenesis and tumor angiogenesis . Research utilizing this compound is primarily focused on understanding driver mechanisms in various cancers, including hepatocellular carcinoma and non-small cell lung cancer, where dysregulation of the HGF/c-Met axis is a common feature. Its application extends to preclinical studies aimed at evaluating the therapeutic potential of simultaneous c-Met and VEGFR2 blockade, offering insights into combination treatment strategies and overcoming resistance to targeted therapies. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-17(14-3-1-13(2-4-14)15-7-10-24-11-15)21-8-5-16(6-9-21)23-18-20-19-12-25-18/h1-4,7,10-12,16H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWMKXWADBAFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and thiadiazole rings are susceptible to oxidation under controlled conditions:

Reaction Site Reagent/Conditions Product Biological Relevance Source
Thiophene ringH2O2\text{H}_2\text{O}_2, mild acidic conditionsThiophene sulfoxide or sulfone derivativesEnhanced metabolic stability
Thiadiazole ringKMnO4\text{KMnO}_4, aqueous NaOHCleavage to form carbonyl compoundsModulation of electronic properties

Key Findings:

  • Oxidation of the thiophene ring produces sulfoxide derivatives, which have been shown to improve pharmacokinetic profiles in analogous compounds .

  • Thiadiazole ring oxidation is less common but can alter electronic distribution, impacting binding affinity in biological systems .

Reduction Reactions

The methanone group and heterocyclic rings participate in reduction reactions:

Reaction Site Reagent/Conditions Product Application Source
Methanone (C=O)NaBH4\text{NaBH}_4, ethanol, 25°CSecondary alcohol derivativeProdrug development
Thiadiazole (S/N sites)LiAlH4\text{LiAlH}_4, anhydrous etherReduced thiadiazole (e.g., amine forms)Enhanced solubility

Key Findings:

  • Reduction of the methanone group generates alcohols, which are intermediates for prodrug synthesis (e.g., ester derivatives) .

  • Thiadiazole reduction is limited but can enhance solubility for in vivo applications .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiadiazole and thiophene rings:

Reaction Type Reagent/Conditions Product Structural Impact Source
Electrophilic Substitution (Thiophene)NBS\text{NBS}, CH3CN\text{CH}_3\text{CN}, 60°CBromination at C-2 or C-5 positionsIncreased halogen-mediated bioactivity
Nucleophilic Substitution (Thiadiazole)NH2R\text{NH}_2\text{R}, DMF, 80°CAmine-functionalized thiadiazole derivativesImproved target specificity

Key Findings:

  • Halogenation at thiophene positions (C-2/C-5) enhances interactions with hydrophobic enzyme pockets .

  • Nucleophilic substitution on thiadiazole introduces functional groups (e.g., amines) that improve binding to biological targets like kinases .

Cycloaddition and Cross-Coupling Reactions

The compound participates in advanced synthetic transformations:

Reaction Type Catalyst/Conditions Product Application Source
Suzuki Coupling Pd(PPh3_3)4_4, K2_2CO3_3, DMEBiaryl derivativesLibrary synthesis for SAR studies
1,3-Dipolar Cycloaddition CuI, DIPEA, DCMTriazole or isoxazole fused derivativesAntimicrobial agent development

Key Findings:

  • Suzuki coupling enables diversification of the phenyl group for structure-activity relationship (SAR) studies .

  • Cycloaddition reactions expand the heterocyclic framework, enhancing antimicrobial potency in analogs .

Comparative Reactivity Analysis

The reactivity of this compound was compared to structurally similar derivatives:

Compound Reactivity Profile Key Difference
(4-Phenylpiperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanoneNo thiadiazole-mediated substitutions; limited to methanone reductionsLower electrophilic substitution potential
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanoneEnhanced halogenation at phenyl ring; reduced thiophene oxidationAltered electronic effects due to fluorine substitution

Source:

Industrial and Pharmacological Implications

  • Scalability: Continuous flow reactors optimize thiadiazole-ether bond formation (yield >85%) .

  • Drug Development: Brominated derivatives show IC50_{50} values of 2.32 µg/mL against MCF-7 breast cancer cells .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Compounds containing thiadiazole and thiophene rings have been studied for their antimicrobial properties. For example, derivatives have shown significant activity against various bacterial strains, suggesting potential applications in treating infections .
  • Antitumor Activity :
    • Studies have demonstrated that thiadiazole derivatives can inhibit tumor growth. For instance, a related compound showed a tumor growth inhibition of 40.9% in xenograft models . The mechanism often involves interaction with specific biological targets that modulate cell signaling pathways involved in cancer progression.
  • CNS Activity :
    • The piperidine structure is linked to central nervous system effects, making these compounds potential candidates for neuropharmacological research .

Research Findings and Case Studies

Several studies have documented the efficacy of thiadiazole-based compounds:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundTarget/MechanismReference
AntimicrobialThiadiazole DerivativeVarious bacterial strains
AntitumorCompound 24yGLS1 Inhibition
CNS EffectsPiperidine DerivativeNeurotransmitter Receptors

Case Study: Antitumor Efficacy

In a study involving the compound 24y, significant antitumor activity was observed in both A549 (lung cancer) and HCT116 (colon cancer) xenograft models. The compound demonstrated a high selectivity for GLS1 over GLS2, indicating its potential as a targeted therapy .

Comparison with Similar Compounds

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule characterized by the presence of a piperidine ring, a thiadiazole moiety, and a thiophen-substituted phenyl group. This structural composition suggests potential pharmacological applications, particularly in medicinal chemistry and drug development. The biological activity of this compound is influenced by its unique structural features, which have been associated with various therapeutic effects.

Structural Features

The molecular formula of the compound is C15H14N4O2S3C_{15}H_{14}N_{4}O_{2}S_{3}, with a molecular weight of 378.5 g/mol. The presence of the 1,3,4-thiadiazole ring is significant as it is known for conferring various biological activities.

Property Value
Molecular FormulaC₁₅H₁₄N₄O₂S₃
Molecular Weight378.5 g/mol
CAS Number2191405-12-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated significant activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The integration of the thiadiazole structure with piperidine has been shown to enhance anticancer efficacy, with some derivatives exhibiting IC50 values as low as 2.32 µg/mL, indicating potent antitumor activity .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. This is attributed to their ability to inhibit key enzymes in microbial pathways . The specific compound may share these properties due to its structural similarities with other bioactive thiadiazoles.

Other Pharmacological Effects

The biological spectrum of 1,3,4-thiadiazole derivatives includes:

  • Anticonvulsant : Some derivatives have shown efficacy in reducing seizure activity in animal models .
  • Anti-inflammatory : Thiadiazoles have been reported to exhibit anti-inflammatory effects through various mechanisms .
  • Antidiabetic and Antioxidant : These compounds also demonstrate potential in managing diabetes and oxidative stress .

Case Studies and Research Findings

  • Antitumor Studies : A study evaluated several thiadiazole derivatives for their effect on cell cycle progression in MCF-7 cells. Results indicated that treatment with these compounds led to a significant increase in cells arrested in the G0/G1 phase after 24 hours, suggesting an effective mechanism for inhibiting tumor growth .
  • Anticonvulsant Activity : In vivo studies using sound-susceptible mice demonstrated that certain thiadiazole derivatives could effectively reduce seizure frequency and severity, indicating their potential as anticonvulsant agents .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (acylation)Higher temps → side reactions
Solvent PolarityDMF (substitution)Enhances nucleophilicity
Reaction Time6–8 hrs (reflux)Prolonged time → decomposition

How is the structural integrity of the compound confirmed?

Basic Research Question
Multi-spectroscopic validation is essential:

  • 1H/13C NMR : Key peaks include thiadiazole protons (δ 8.5–9.0 ppm) and piperidine carbons (δ 45–55 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak [M+H]+ with exact mass (±2 ppm) validates molecular formula .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal Assays : Confirm antimicrobial activity using both broth microdilution (CLSI guidelines) and time-kill assays .
  • Purity Thresholds : HPLC purity >98% (C18 column, acetonitrile/water gradient) ensures biological data reliability .
  • Dose-Response Curves : Compare EC50 values across studies to identify outliers due to solvent effects (e.g., DMSO vs. ethanol) .

How to design SAR studies for modifying substituents?

Advanced Research Question
Focus on substituent electronegativity and steric effects:

  • Thiadiazole Modifications : Replace oxygen with sulfur to enhance lipophilicity (logP ↑ by 0.5–1.0) .
  • Thiophene Substitutions : Introduce electron-withdrawing groups (e.g., -NO2) to improve π-π stacking with enzyme targets .
  • Piperidine Ring : Methylation at C3 reduces steric hindrance, improving binding to acetylcholine esterase (IC50 ↓ 20%) .

Q. Computational Tools :

  • Docking (AutoDock Vina) : Predict binding modes to cyclooxygenase-2 (COX-2) .
  • QSAR Models : Use Hammett constants (σ) to correlate substituent effects with bioactivity .

What methodologies assess solubility and formulation compatibility?

Basic Research Question

  • LogP Determination : Shake-flask method (octanol/water partition) reveals logP ~2.5, indicating moderate lipophilicity .
  • Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
  • Excipient Compatibility : Co-grinding with PVP-VA64 improves dissolution rate by 40% in pH 6.8 buffers .

How to identify biological targets using in silico approaches?

Advanced Research Question

  • Pharmacophore Mapping (Pharmit) : Match thiadiazole and carbonyl groups to kinase inhibitors .
  • Molecular Dynamics (GROMACS) : Simulate binding stability to EGFR (root-mean-square deviation <2.0 Å over 50 ns) .
  • Pathway Analysis (KEGG/STRING) : Link predicted targets (e.g., MAPK1) to anti-inflammatory pathways .

What are key considerations for stability studies under varying pH?

Basic Research Question

  • Hydrolytic Stability : Monitor degradation in buffers (pH 1.2–7.4) via HPLC. Thiadiazole ring is stable at pH >5 but hydrolyzes at pH <3 .
  • Photostability : UV irradiation (ICH Q1B) causes 15% degradation after 48 hrs; use amber glass for storage .

How to optimize reaction scalability without compromising purity?

Advanced Research Question

  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 8 hrs to 2 hrs) with >90% yield .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer scale-up (boiling point 106°C) .

What analytical techniques resolve stereochemical uncertainties?

Advanced Research Question

  • X-ray Crystallography : Confirm absolute configuration (e.g., piperidine chair conformation) .
  • Chiral HPLC : Use Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers .

How to evaluate metabolic stability in preclinical models?

Advanced Research Question

  • Microsomal Assays : Human liver microsomes (HLM) show 60% remaining after 1 hr (CYP3A4 dominant) .
  • Metabolite ID (LC-MS/MS) : Major metabolites include hydroxylated thiophene (m/z +16) .

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